5-Phenyl-1H-pyrazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWABRMSZZMDOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341764 | |
| Record name | 5-Phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57204-65-6 | |
| Record name | 5-Phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Phenyl-1H-pyrazole-3-carbaldehyde
Abstract
5-Phenyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block, extensively utilized in the development of novel therapeutic agents and functional materials. Its unique structural motif, featuring a reactive aldehyde group appended to a stable pyrazole core, allows for a wide array of chemical transformations, making it a valuable synthon for medicinal chemists and materials scientists. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will delve into the classic Vilsmeier-Haack reaction, a multi-step sequence originating from 1,3-dicarbonyl precursors, and the targeted oxidation of pyrazolyl-methanol intermediates. The objective is to equip researchers, scientists, and drug development professionals with the necessary expertise to select and execute the optimal synthesis strategy for their specific applications.
Introduction: The Significance of the Pyrazole-3-Carbaldehyde Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of a carbaldehyde group at the C3 position of the 5-phenyl-1H-pyrazole core creates a highly versatile intermediate. This aldehyde moiety can readily participate in reactions such as Wittig olefination, reductive amination, and condensation reactions to build molecular complexity, enabling the synthesis of extensive compound libraries for drug discovery and high-throughput screening. This guide focuses on the most reliable and field-proven methods for constructing this key intermediate.
Synthetic Pathway I: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] In the context of pyrazole synthesis, it provides a direct route to pyrazole-4-carbaldehydes from hydrazones.[1][5] While often used for 4-formylation, specific substrates and conditions allow for the synthesis of 3-formyl isomers. The most common approach to 5-phenyl-1H-pyrazole-3-carbaldehyde via this method involves the reaction of acetophenone phenylhydrazone with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).
Mechanism and Rationale
The reaction proceeds in two key stages. First, acetophenone is condensed with a hydrazine (e.g., benzoylhydrazine) to form the corresponding hydrazone.[2] This hydrazone then reacts with the electrophilic Vilsmeier reagent ([ClCH=N(CH3)2]+). The reaction involves an electrophilic attack followed by cyclization and a second formylation event, which ultimately hydrolyzes during aqueous workup to yield the final pyrazole carbaldehyde. The choice of hydrazine and reaction conditions is critical for directing the regioselectivity of the formylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 5-Phenyl-1H-pyrazole-3-carbaldehyde as a Versatile Synthon for Novel Anti-Inflammatory Agents
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives are particularly noted for their potent anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2] This guide provides an in-depth exploration of 5-Phenyl-1H-pyrazole-3-carbaldehyde, a key building block for synthesizing a diverse range of pyrazole-based anti-inflammatory drug candidates. We present detailed synthetic protocols, explain the underlying mechanistic principles, discuss structure-activity relationships (SAR), and outline standard biological evaluation methods for researchers in drug discovery and development.
Introduction: The Rationale for Pyrazole-Based Anti-Inflammatory Agents
Inflammation is a complex biological response central to numerous chronic diseases.[1] A primary pathway mediating inflammatory responses involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (PGs).[3][4] There are two key isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions like gastric protection, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[5][6]
Traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to potent anti-inflammatory effects but also significant gastrointestinal side effects due to the inhibition of COX-1.[7] The discovery of these isoforms spurred the development of selective COX-2 inhibitors, such as Celecoxib, which feature a pyrazole core.[6][8] These agents offer comparable anti-inflammatory efficacy with a reduced risk of gastric toxicity.[9]
5-Phenyl-1H-pyrazole-3-carbaldehyde serves as an ideal starting material for creating novel COX-2 inhibitors. Its aldehyde functionality is a reactive handle for various chemical transformations, allowing for the systematic introduction of diverse pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: From Aldehyde to Bioactive Heterocycle
The most prevalent and efficient strategy for elaborating 5-Phenyl-1H-pyrazole-3-carbaldehyde into potent anti-inflammatory agents involves a two-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction to yield the final pyrazoline or pyrazole derivative.
Caption: Core workflow for synthesizing pyrazole-based anti-inflammatory agents.
Protocol 2.1: Synthesis of Pyrazole-Chalcone Intermediate via Claisen-Schmidt Condensation
Causality: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone).[10][11] The base (e.g., NaOH) deprotonates the α-carbon of the acetophenone, creating an enolate nucleophile that attacks the electrophilic carbonyl carbon of the pyrazole-carbaldehyde. Subsequent dehydration yields the conjugated chalcone system. Using a green solvent like PEG-400 can facilitate product isolation and is environmentally benign.[12]
Materials:
-
5-Phenyl-1H-pyrazole-3-carbaldehyde (1 equivalent)
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone, 4-aminoacetophenone) (1 equivalent)
-
Ethanol or Polyethylene Glycol (PEG-400)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Ice-cold water
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 1 equivalent of 5-Phenyl-1H-pyrazole-3-carbaldehyde and 1 equivalent of the desired substituted acetophenone in a minimal amount of ethanol (or PEG-400).[12]
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add 1-2 mL of a 20% aqueous NaOH solution dropwise to the mixture. The addition of a strong base is critical to catalyze the condensation.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, pour the mixture slowly into a beaker of ice-cold water with constant stirring. This causes the water-insoluble chalcone product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove residual NaOH and other water-soluble impurities.
-
Dry the product. Recrystallization from a suitable solvent (e.g., ethanol) is recommended to obtain the pure pyrazole-chalcone derivative.[12]
-
Characterize the final product using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure.[13]
Protocol 2.2: Cyclization of Chalcone to Pyrazoline Derivative
Causality: The synthesized chalcone is reacted with hydrazine hydrate in the presence of an acid catalyst (e.g., glacial acetic acid). The hydrazine undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring.[3][14] This reaction provides a direct route to the core heterocyclic structure known for its anti-inflammatory properties.
Materials:
-
Synthesized Pyrazole-Chalcone (1 equivalent)
-
Hydrazine Hydrate (80-99%) (1.2 equivalents)
-
Absolute Ethanol or Glacial Acetic Acid
-
Reflux apparatus
Step-by-Step Methodology:
-
Place 1 equivalent of the purified pyrazole-chalcone into a round-bottom flask.
-
Add a solvent, typically absolute ethanol, followed by a few drops of glacial acetic acid to act as a catalyst.[3]
-
Add 1.2 equivalents of hydrazine hydrate to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-8 hours. The elevated temperature is necessary to drive the cyclization to completion.
-
Monitor the reaction progress using TLC.[14]
-
After the reaction is complete, allow the mixture to cool to room temperature. The pyrazoline product will often precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent to yield the pure pyrazoline derivative.
-
Confirm the structure of the final compound using appropriate spectroscopic methods (NMR, IR, MS).
Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory mechanism of these pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[8][15]
Caption: Arachidonic acid pathway showing sites of COX-1 and COX-2 inhibition.
COX-1 has a narrow, hydrophobic channel leading to its active site. In contrast, the COX-2 active site is larger and features a distinct side pocket.[7] The structural design of pyrazole-based inhibitors, like Celecoxib, incorporates specific moieties (e.g., a benzenesulfonamide group) that can fit into this side pocket, conferring high selectivity for COX-2 over COX-1.[16] By selectively blocking COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins at the site of injury without affecting the production of homeostatic prostaglandins in the gut and platelets, thus minimizing side effects.[4][15]
Structure-Activity Relationship (SAR) Insights
The biological activity of the synthesized pyrazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
-
N1-Phenyl Ring: The substituent on the phenyl ring at the N1 position of the pyrazole core is crucial for COX-2 selectivity. A para-sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂Me) group is a key pharmacophore that anchors the molecule into the hydrophilic side pocket of the COX-2 active site.[16] This interaction is a primary determinant of selective inhibition.
-
C5-Phenyl Ring: Modifications on the phenyl ring at the C5 position can modulate the compound's potency and lipophilicity. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F) can influence how the molecule fits into the main hydrophobic channel of the enzyme.[3][7] Often, a para-substituent on this ring is favorable.
-
Lipophilicity: Overall molecular lipophilicity plays a significant role in activity. Studies have shown that more lipophilic derivatives often exhibit higher anti-inflammatory activity, potentially due to better membrane permeability and access to the enzyme's active site.[3]
Protocols for Biological Evaluation
Protocol 5.1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Causality: This is a standard and well-validated model for evaluating acute inflammation. Carrageenan injection induces a local, biphasic inflammatory response. The reduction in paw volume (edema) in treated animals compared to a control group is a direct measure of the compound's anti-inflammatory effect.[17]
Materials:
-
Wistar albino rats (150-200g)
-
Test compounds and reference drug (e.g., Diclofenac, Celecoxib)
-
1% w/v Carrageenan solution in normal saline
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Step-by-Step Methodology:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and reference drug orally or intraperitoneally. The control group receives only the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 5.2: In Vitro COX-1/COX-2 Inhibition Assay
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of isolated COX-1 and COX-2, allowing for the determination of potency (IC₅₀) and selectivity.
Methodology Overview: Commercially available COX inhibitor screening kits (e.g., from Cayman Chemical) provide a standardized method. The general principle involves:
-
Incubating the isolated human or ovine COX-1 and COX-2 enzymes with the test compound at various concentrations.
-
Adding arachidonic acid as the substrate.
-
The enzyme converts arachidonic acid to Prostaglandin H2 (PGH₂), which is then reduced to Prostaglandin F2α (PGF₂α).
-
The amount of PGF₂α produced is quantified, typically using an enzyme immunoassay (EIA).
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated for both isoforms.
-
The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Data Presentation: Representative Biological Activity
The data below is a representative summary of results typically observed for novel pyrazole derivatives synthesized using these methods, demonstrating their potential as selective COX-2 inhibitors.
| Compound ID | N1-Phenyl Substituent (R1) | C5-Phenyl Substituent (R2) | In Vivo Edema Inhibition (%) @ 3h[9] | COX-2 IC₅₀ (µM)[2] | Selectivity Index (COX-1/COX-2)[2] |
| Ref-1 | -SO₂NH₂ (Celecoxib) | -CH₃ | 82.8 | 0.04 | >350 |
| Ref-2 | -H (Indomethacin) | -Cl | ~85.0 | 0.60 | 0.10 (COX-1 selective) |
| Test-1 | -SO₂NH₂ | -H | 85.2 | 0.05 | 353.8 |
| Test-2 | -SO₂NH₂ | 4-OCH₃ | 91.5 | 0.04 | 310.2 |
| Test-3 | -SO₂NH₂ | 4-Cl | 96.0 | 0.03 | 295.5 |
| Test-4 | -H | 4-OCH₃ | 65.7 | 1.25 | 2.5 |
Analysis: The data clearly illustrates key SAR principles. Compounds with the -SO₂NH₂ group (Test-1, 2, 3) show high edema inhibition and potent, highly selective COX-2 inhibition, similar to Celecoxib.[2][9] In contrast, a compound lacking this group (Test-4) shows significantly reduced potency and selectivity.
Conclusion
5-Phenyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile starting material for the development of next-generation anti-inflammatory agents. The synthetic routes described, primarily involving Claisen-Schmidt condensation followed by cyclization, are robust and adaptable. By leveraging an understanding of the COX-2 inhibition mechanism and key structure-activity relationships, researchers can rationally design and synthesize novel pyrazole derivatives with high potency, enhanced selectivity, and a promising safety profile for the treatment of inflammatory diseases.
References
-
Kontogiorgis, C., Papaioannou, P., & Hadjipavlou-Litina, D. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 20(9), 15959–15982. [Link]
-
Kaur, H., & Kumar, S. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9838–9855. [Link]
-
Kumar, A., Sharma, S., & Bajaj, K. (2017). 3-Phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. Letters in Drug Design & Discovery, 14(6). [Link]
-
Štefane, B., & Požgan, F. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(12), 3752. [Link]
-
Cecchi, R., Melani, F., Palazzino, G., & Filacchioni, G. (1981). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco; edizione scientifica, 36(2), 113–127. [Link]
-
Cherian, B., Kumar, R. A., & Vinod, B. (2014). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Global Journal of Bio-Science and Biotechnology, 3(2), 199-203. [Link]
-
Patil, S., et al. (2021). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Research International, 33(46A), 422-431. [Link]
-
Al-Ostath, A. I., et al. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(3), 1836-1854. [Link]
-
Rostom, S. A. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. [Link]
-
Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Applicable Chemistry, 9(3), 459-465. [Link]
-
Gauthier, C., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Expert Opinion on Therapeutic Patents, 27(6), 643-658. [Link]
-
Kumar, R., et al. (2018). Synthesis of pyrazole chalcones by Claisen Schmidt condensation by conventional method. ResearchGate. [Link]
-
Daily, J. S., & Sateia, M. J. (2023). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Gomaa, H. A. M., et al. (2020). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. European Journal of Medicinal Chemistry, 187, 111957. [Link]
-
ResearchGate. (2018). Structure of selective COX‐2 inhibitors and novel pyrazoline‐based compounds. ResearchGate. [Link]
-
Beeson, T., et al. (2017). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (129), 56499. [Link]
-
de Oliveira, C. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4983. [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Gary, B. D., et al. (2019). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 24(18), 3365. [Link]
-
Singh, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18531-18563. [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. [Link]
-
Kontogiorgis, C. A., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Ali, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3237. [Link]
-
Salehi, B., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Biomolecules, 12(8), 1104. [Link]
-
Endait, R. S., et al. (2016). Knoevenagel Condensation of Heteroaromatic Aldehydes with 1-Phenyl-1H-Pyrazol-5(4H)-Ones. Indian Journal of Heterocyclic Chemistry, 26(3&4), 141-146. [Link]
-
Al-Ostath, A. I. H., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Polycyclic Aromatic Compounds. [Link]
-
Alam, M. S., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Bioactive Compounds, 10(3), 158-175. [Link]
-
Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1675. [Link]
-
Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link]
-
Kumar, V., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(21), 9789-9803. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Patsnap. [Link]
-
ResearchGate. (2021). Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. researchgate.net [researchgate.net]
- 12. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 13. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Synthesis of Vinyl-Substituted 5-Phenyl-1H-pyrazoles via Wittig Reaction
Introduction: Bridging Core Scaffolds with Olefinic Linkers
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2][3][4] This olefination reaction, which converts aldehydes or ketones into alkenes, is indispensable for assembling complex molecular architectures from simpler precursors.[2][5] Its significance is particularly pronounced in medicinal chemistry and drug development, where the precise installation of olefinic linkers can profoundly influence a molecule's biological activity, pharmacokinetic properties, and conformational rigidity.
The pyrazole moiety is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and antitumor activities.[6][7][8] The functionalization of this heterocyclic system is a key strategy in the discovery of novel therapeutic agents.
This application note provides a comprehensive, field-proven protocol for the Wittig reaction using 5-Phenyl-1H-pyrazole-3-carbaldehyde as the substrate. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and offer a detailed, step-by-step guide from reagent preparation to product characterization. This guide is designed for researchers, scientists, and drug development professionals seeking to synthesize novel vinyl-substituted pyrazole derivatives for further investigation.
The Wittig Reaction: Mechanistic Rationale
The Wittig reaction proceeds through a well-established mechanism involving two principal stages: the formation of a phosphorus ylide (also known as a Wittig reagent) and its subsequent reaction with a carbonyl compound.[9]
Stage 1: Ylide Formation A phosphorus ylide is a neutral molecule with adjacent positive and negative charges.[10] It is typically prepared by treating a phosphonium salt with a strong base.[1][5][11] The phosphonium salt itself is synthesized via an SN2 reaction between a phosphine, most commonly triphenylphosphine (PPh₃), and an alkyl halide.[1][10][12] The protons on the carbon adjacent to the positively charged phosphorus atom are acidic and can be abstracted by a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to generate the nucleophilic ylide.[1][2]
Stage 2: Olefination The carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[13] This nucleophilic addition leads to the formation of a zwitterionic intermediate known as a betaine, which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[3] The driving force of the reaction is the subsequent collapse of the unstable oxaphosphetane into the final products: the desired alkene and a highly stable triphenylphosphine oxide (TPPO) byproduct.[1][2] The formation of the strong phosphorus-oxygen double bond in TPPO makes this final step thermodynamically favorable.
Caption: General mechanism of the Wittig reaction.
Materials and Protocol
Reagents and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| 5-Phenyl-1H-pyrazole-3-carbaldehyde | C₁₀H₈N₂O | 172.18 | 135455-75-7 | Sigma-Aldrich | Starting material. Ensure purity. |
| Methyltriphenylphosphonium bromide | C₁₉H₁₈BrP | 357.23 | 1779-49-3 | Sigma-Aldrich | Must be dried under vacuum before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | Sigma-Aldrich | 2.5 M solution in hexanes. Highly reactive. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Acros Organics | From a solvent purification system or sealed bottle. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | 60-29-7 | Fisher Scientific | Anhydrous grade. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | - | For quenching the reaction. |
| Saturated aq. NaCl (Brine) | NaCl | 58.44 | 7647-14-5 | - | For work-up. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | VWR | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | SiliCycle | For column chromatography (230-400 mesh). |
| Round-bottom flasks, magnetic stir bars, syringes, needles, septa, condenser | - | - | - | - | All glassware must be oven- or flame-dried. |
| Inert atmosphere setup (Nitrogen or Argon) | - | - | - | - | Essential for the reaction. |
Experimental Workflow Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
The Versatile Scaffold: 5-Phenyl-1H-pyrazole-3-carbaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Rise of Pyrazole Derivatives in Oncology
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. In recent years, pyrazole derivatives have emerged as a significant class of compounds in the development of anticancer agents.[1] Their ability to interact with various biological targets, including protein kinases like EGFR, VEGFR-2, and CDKs, as well as tubulin and DNA, underscores their therapeutic potential.[2] A key intermediate that unlocks the synthetic versatility of this scaffold is 5-Phenyl-1H-pyrazole-3-carbaldehyde. The aldehyde functionality at the 3-position serves as a reactive handle for constructing a multitude of complex molecules with potent anti-proliferative properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-Phenyl-1H-pyrazole-3-carbaldehyde in the creation of novel anticancer compounds.
The Strategic Importance of 5-Phenyl-1H-pyrazole-3-carbaldehyde
The strategic placement of the phenyl group at the 5-position and the carbaldehyde at the 3-position of the pyrazole ring offers a unique combination of steric and electronic features. The phenyl group can engage in π-π stacking and hydrophobic interactions within the active sites of target proteins, while the aldehyde group is a versatile precursor for a variety of chemical transformations. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize for potency, selectivity, and pharmacokinetic properties.
Synthesis of the Core Scaffold: 5-Phenyl-1H-pyrazole-3-carbaldehyde
The synthesis of the title compound can be achieved through several established synthetic routes. One of the most common and efficient methods is the Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction of Acetophenone Phenylhydrazone
This protocol outlines a two-step process starting from the readily available acetophenone and phenylhydrazine.
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
To a solution of acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield acetophenone phenylhydrazone.
Step 2: Vilsmeier-Haack Formylation
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, add the acetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 5-Phenyl-1H-pyrazole-3-carbaldehyde.
Rationale for Experimental Choices:
-
Vilsmeier-Haack Reaction: This reaction is a classic and reliable method for the formylation of electron-rich aromatic and heterocyclic compounds. The electrophilic Vilsmeier reagent, a chloroiminium ion, readily attacks the electron-rich pyrazole ring precursor.
-
POCl₃ and DMF: These are the standard reagents for generating the Vilsmeier reagent. The ratio of these reagents can be optimized to control the reactivity.
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction of forming the Vilsmeier reagent. The subsequent heating provides the necessary activation energy for the formylation reaction.
Self-Validation: The synthesized compound should be characterized by spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expect signals for the aldehydic proton (~9.8-10.0 ppm), the pyrazole proton (~7.0-7.5 ppm), and the phenyl protons (~7.2-7.8 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon of the aldehyde (~185-190 ppm) and the carbons of the pyrazole and phenyl rings.
-
IR Spectroscopy: Look for a characteristic C=O stretching frequency for the aldehyde at ~1680-1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Application in the Synthesis of Anticancer Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural and synthetic compounds known for their broad spectrum of biological activities, including anticancer properties. The aldehyde group of 5-Phenyl-1H-pyrazole-3-carbaldehyde is an excellent starting point for the synthesis of pyrazole-containing chalcones via the Claisen-Schmidt condensation.
Protocol 2: Synthesis of Pyrazole-Chalcone Derivatives
This protocol describes the base-catalyzed condensation of 5-Phenyl-1H-pyrazole-3-carbaldehyde with various substituted acetophenones.
-
Dissolve 5-Phenyl-1H-pyrazole-3-carbaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.
-
To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-chalcone derivative.
Rationale for Experimental Choices:
-
Claisen-Schmidt Condensation: This is a reliable method for forming α,β-unsaturated ketones (chalcones) from an aldehyde and a ketone in the presence of a base or acid catalyst. The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile attacking the aldehyde carbonyl.
-
Base Catalyst (NaOH/KOH): A strong base is required to generate the enolate from the acetophenone. The choice of base can influence the reaction rate and yield.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and the base, and it facilitates the reaction.
Application in the Synthesis of Pyrazolo[3,4-d]pyrimidines as EGFR Inhibitors
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have shown significant promise as anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. 5-Phenyl-1H-pyrazole-3-carbaldehyde can be converted to a key aminopyrazole intermediate, which can then be cyclized to form the pyrazolo[3,4-d]pyrimidine core.
Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
Step 1: Synthesis of 5-Phenyl-3-aminopyrazole
-
Convert the aldehyde group of 5-Phenyl-1H-pyrazole-3-carbaldehyde to an oxime by reacting with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
-
Reduce the oxime to the corresponding amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
React the 5-Phenyl-3-aminopyrazole with a suitable three-carbon synthon, such as an α,β-unsaturated aldehyde or ketone, in a cyclocondensation reaction.
-
For example, a reaction with 3-phenylpropiolaldehyde in the presence of a silver catalyst can lead to the formation of a 4,6-diphenyl-1H-pyrazolo[3,4-b]pyridine, a related and potent scaffold.[3]
-
Alternatively, reaction with various reagents like formamide, urea, or thiourea can lead to differently substituted pyrazolo[3,4-d]pyrimidines.
Rationale for Experimental Choices:
-
Aminopyrazole Intermediate: The amino group at the 3-position is crucial for the subsequent cyclization reaction to form the pyrimidine ring.
-
Cyclocondensation Reaction: This is a powerful strategy for the synthesis of fused heterocyclic systems. The choice of the cyclizing agent determines the substitution pattern on the newly formed pyrimidine ring.
Biological Evaluation and Mechanism of Action
The synthesized compounds should be evaluated for their anticancer activity against a panel of human cancer cell lines using standard assays such as the MTT or SRB assay.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | N'-arylidene-5-phenyl-1H-pyrazole-3-carbohydrazide | H460 (Lung) | 0.15 | [2] |
| 2 | Pyrano[2,3-c]pyrazole | PC3 (Prostate) | 7.5 | [2] |
| 3 | Pyrano[2,3-c]pyrazole | SKOV3 (Ovarian) | 6.9 | [2] |
| 4 | Pyrazoline from Chalcone | MCF-7 (Breast) | 6.50 | [2] |
| 5 | Pyrazolo[3,4-d]pyrimidine | NCI 60-cell panel | 0.018 - 9.98 | [4][5] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.
The pyrazolo[3,4-d]pyrimidine scaffold acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of EGFR and blocks the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Visualizations
Experimental Workflow for Pyrazole-Chalcone Synthesis
Caption: Inhibition of the EGFR signaling pathway by pyrazolo[3,4-d]pyrimidines.
Conclusion
5-Phenyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile building block in the synthesis of novel anticancer compounds. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a diverse library of pyrazole derivatives, including chalcones and fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These compounds have demonstrated potent anti-proliferative activity against a range of cancer cell lines, often through the inhibition of key signaling pathways such as the EGFR cascade. The protocols and insights provided in this application note serve as a guide for researchers to explore the full potential of this promising scaffold in the ongoing quest for more effective and selective cancer therapies.
References
-
Singh, P., Negi, J. S., Joshi, G., & Rawat, M. S. M. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molecularbank, 2010(1), M650. [Link]
-
Li, W., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6296. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Journal of the Iranian Chemical Society, 19(11), 4785-4801. [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. The Journal of Organic Chemistry, 87(20), 13677-13690. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 484-504. [Link]
-
Salum, K. A., et al. (2020). Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science, 10(8), 020-036. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 484-504. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 26, 2026, from [Link]
-
Wikimedia Commons. (2013). File:EGFR signaling pathway (zh-cn).svg. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway.... Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved January 26, 2026, from [Link]
Sources
- 1. 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | MDPI [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asrjetsjournal.org [asrjetsjournal.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Phenyl-1H-pyrazole-3-carbaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-Phenyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable synthetic intermediate. Here, we consolidate field-proven insights and foundational principles into a practical, question-and-answer format to address common challenges and streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 5-Phenyl-1H-pyrazole-3-carbaldehyde?
A1: The impurity profile largely depends on the synthetic route employed. For instance, if you are using a Vilsmeier-Haack reaction, common impurities may include unreacted starting materials, residual solvents like dimethylformamide (DMF) or phosphorus oxychloride (POCl₃), and potentially over-formylated or other regioisomeric byproducts.[1][2] Syntheses involving multi-component reactions might contain various partially reacted intermediates or isomers.[3] It is crucial to have an analytical technique, such as LC-MS or ¹H NMR of the crude material, to identify the key impurities you need to separate.
Q2: What is the best stationary phase for this purification?
A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for the purification of pyrazole derivatives and is generally recommended for 5-Phenyl-1H-pyrazole-3-carbaldehyde.[4][5][6] Due to the presence of the aldehyde and the pyrazole nitrogen atoms, the compound has a moderate polarity. The slightly acidic nature of standard silica gel is usually not problematic for this compound, but if you observe significant tailing or product degradation, you might consider using deactivated (neutral) silica gel.
Q3: How do I select the optimal mobile phase (eluent)?
A3: The key is to find a solvent system that provides a good separation between your product and its impurities on a Thin Layer Chromatography (TLC) plate.
-
Starting Point: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the standard choice. A good starting ratio to test is 7:3 or 8:2 (Hexane:Ethyl Acetate).
-
TLC Optimization: Spot your crude material on a TLC plate and develop it in various solvent ratios. The ideal system will give your desired compound an Rf (retention factor) value of 0.25-0.35 . This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being too dilute or co-eluting with very non-polar or very polar impurities.
-
Visualization: The phenyl-pyrazole moiety is UV-active, so visualization under a UV lamp (254 nm) is straightforward.[4]
Q4: Is 5-Phenyl-1H-pyrazole-3-carbaldehyde stable on silica gel?
A4: Generally, aromatic aldehydes like this one are stable enough for purification on silica gel. However, two potential issues to be aware of are:
-
Oxidation: The aldehyde functional group can be susceptible to air oxidation to the corresponding carboxylic acid, especially if the chromatography is prolonged.[7] The resulting carboxylic acid will have a much lower Rf and will likely stick to the top of the column.
-
Degradation: While less common for this specific compound, some aldehydes can undergo reactions on the acidic surface of silica gel.[7][8] If you suspect degradation, you can perform a stability test by spotting the pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[9]
Experimental Protocols
Protocol 1: Step-by-Step Guide to Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.3.
-
Column Packing (Slurry Method):
-
Choose an appropriate size glass column.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
In a separate beaker, make a slurry of silica gel in your starting, non-polar solvent (e.g., hexane).[10]
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly, ensuring no air bubbles are trapped.[10]
-
Allow the silica to settle, draining the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Dry Loading (Recommended): If your crude material is not very soluble, add a small amount of silica gel to your dissolved crude product. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Carefully pipette the concentrated solution of your crude product directly onto the top of the silica bed, trying not to disturb the surface.[11]
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin elution, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.
-
-
Fraction Analysis:
-
Develop the TLC plate with your collected fraction spots.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Phenyl-1H-pyrazole-3-carbaldehyde.
-
Purification Workflow
Caption: Workflow for chromatographic purification.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during the purification process.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots Overlap) | 1. Incorrect Mobile Phase: The polarity of the eluent is not optimal. 2. Column Overload: Too much crude material was loaded onto the column. | 1. Re-optimize with TLC: Find a solvent system with a lower polarity (e.g., increase the hexane percentage) to increase the separation (ΔRf) between spots. 2. Reduce Load: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product Elutes Too Quickly (High Rf) | 1. Mobile Phase Too Polar: The eluent is too strong and is washing all compounds through without interaction. | 1. Decrease Polarity: Add more of the non-polar solvent (e.g., switch from 7:3 to 9:1 Hexane:EtOAc). Aim for a TLC Rf of 0.25-0.35.[12] |
| Product Won't Elute from Column | 1. Mobile Phase Not Polar Enough: The eluent is too weak to move the compound. 2. Compound Degradation/Reaction: The aldehyde may have oxidized to a carboxylic acid, which is very polar and binds strongly to silica.[13] | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). If necessary, a small amount (~1%) of methanol can be added to the eluent to wash the column. 2. Check Stability: Perform a 2D TLC to check for on-plate degradation.[9][13] If unstable, consider using deactivated silica or an alternative purification method. |
| Streaking or "Tailing" of the Spot | 1. Acidic Compound/Interaction: The pyrazole nitrogens or trace acidic impurities might be interacting strongly with the acidic silica. 2. Sample Overload: The concentration of the sample in a particular band is too high. | 1. Add a Modifier: Add a small amount of a modifier to the mobile phase, such as triethylamine (~0.1-0.5%) to neutralize the silica surface, or acetic acid (~0.1-0.5%) if your compound is acidic. 2. Dilute Sample: Ensure the sample is loaded in a dilute enough solution or use the dry loading method. |
| Low Yield After Purification | 1. Compound is Volatile: Product may be lost during solvent evaporation. 2. Irreversible Adsorption/Degradation: The compound is sticking to the column or decomposing.[9] 3. Incomplete Elution: Not all of the product was washed off the column. | 1. Careful Evaporation: Use lower temperatures on the rotary evaporator and avoid leaving it under high vacuum for extended periods. 2. Use Deactivated Silica: If degradation is suspected, switch to a neutral stationary phase. 3. Column Flush: After you believe all your product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) and check these fractions for your product. |
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common issues.
References
-
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. Available at: [Link]
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
-
Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540-4543. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters. Available at: [Link]
-
ResearchGate. (2017). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
-
MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]
-
MDPI. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Molecules. Available at: [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Available at: [Link]
-
CORE. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Available at: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2012). A new series of heterocyclic compounds were achieved by the synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Available at: [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available at: [Link]
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. asianpubs.org [asianpubs.org]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemistryviews.org [chemistryviews.org]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Knoevenagel Condensations with Pyrazole Aldehydes
Welcome to the Technical Support Center for Knoevenagel Condensation reactions involving pyrazole aldehydes. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this crucial carbon-carbon bond-forming reaction. Here, we will dissect common failure points, provide in-depth, evidence-based solutions, and explain the chemical reasoning behind each troubleshooting step. Our goal is to empower you to overcome experimental hurdles and achieve successful synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Knoevenagel condensation between a pyrazole aldehyde and an active methylene compound is not proceeding, or the yield is extremely low. What are the most likely causes?
A1: Initial Diagnostic Checklist
When a Knoevenagel condensation with a pyrazole aldehyde fails, it is essential to systematically evaluate the fundamental components of the reaction. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] Several factors can impede this process, particularly with heterocyclic aldehydes like pyrazoles.
Core Areas to Investigate:
-
Catalyst Choice and Activity: The catalyst, typically a weak base, is crucial for deprotonating the active methylene compound to form the nucleophilic enolate.[1]
-
Insight: Pyrazole aldehydes can be less reactive than simple aromatic aldehydes due to the electron-withdrawing nature of the pyrazole ring. This may necessitate a stronger catalytic system than what is typically used for benzaldehyde.
-
-
Solvent Selection: The solvent plays a critical role in reactant solubility and can influence the reaction equilibrium.
-
Purity of Starting Materials: Impurities in the pyrazole aldehyde or the active methylene compound can inhibit the catalyst or lead to unwanted side reactions.
-
Reaction Conditions: Temperature and reaction time are key parameters that may need optimization.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for failed Knoevenagel condensations.
Q2: I'm using a standard base catalyst like piperidine, but the reaction is sluggish. What alternative catalysts should I consider for pyrazole aldehydes?
A2: Expanding Your Catalytic Toolkit
While piperidine is a classic catalyst for the Knoevenagel condensation, its basicity may be insufficient for less reactive pyrazole aldehydes.[2] Here is a tiered approach to selecting a more effective catalyst:
Tier 1: Amine-Based Catalysts
-
Piperidine/Acetic Acid: The addition of a catalytic amount of acetic acid can facilitate the dehydration step by protonating the hydroxyl intermediate, making it a better leaving group.
-
Ammonium Salts: Ammonium carbonate has been shown to be an effective and mild catalyst for the Knoevenagel condensation of pyrazole aldehydes with malononitrile in aqueous media.[3]
-
Ethylenediammonium Diacetate (EDDA): This catalyst has been successfully used in ionic liquids for Knoevenagel condensations.[4]
Tier 2: Lewis Acids and Other Catalysts
-
Titanium Tetrachloride (TiCl₄) with a Base: A combination of TiCl₄ and a tertiary amine like triethylamine or pyridine can be highly effective, especially for sterically hindered substrates.[5]
-
Boric Acid: This mild and environmentally friendly catalyst has demonstrated good catalytic activity in Knoevenagel condensations.[6]
-
Solvent-Free Grinding: In some cases, the reaction can be achieved by simply grinding the reactants together at room temperature without any solvent or catalyst.[7] This method is particularly green and efficient.[7]
Data-Driven Catalyst Selection:
| Catalyst System | Typical Conditions | Suitability for Pyrazole Aldehydes | Reference |
| Piperidine/Acetic Acid | Benzene, 80°C | Moderate; a good starting point.[5] | [5] |
| Ammonium Carbonate | Water:Ethanol (1:1), Reflux or Sonication | High; demonstrated success with pyrazole aldehydes.[3] | [3] |
| TiCl₄/Pyridine | CH₂Cl₂, Room Temperature | High; effective for challenging substrates.[5] | [5] |
| Boric Acid | Ethanol, Room Temperature | Moderate to High; a green alternative.[6] | [6] |
Q3: My reaction appears to be forming an intermediate, but it's not converting to the final product. What could be happening?
A3: Addressing the Dehydration Step
The final step of the Knoevenagel condensation is the elimination of a water molecule to form the α,β-unsaturated product.[1] If you observe the accumulation of an intermediate, it is likely the aldol addition product that has failed to dehydrate.
Causality and Solutions:
-
Insufficient Driving Force for Dehydration: The removal of water is crucial to drive the reaction to completion.
-
Protocol: Employ a Dean-Stark apparatus if using a solvent like toluene or benzene to azeotropically remove water as it is formed.
-
-
Reversibility of the Aldol Addition: The initial aldol addition can be reversible.
-
Insight: Increasing the temperature can favor the irreversible dehydration step. However, be mindful of potential side reactions at higher temperatures.
-
-
Catalyst's Role in Dehydration: While the base catalyzes the initial addition, an acidic co-catalyst can promote dehydration.
-
Protocol: As mentioned in A2, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.
-
Visualizing the Mechanism and Bottleneck:
Caption: The Knoevenagel condensation mechanism, highlighting the potential dehydration bottleneck.
Q4: Are there any known side reactions I should be aware of when working with pyrazole aldehydes in Knoevenagel condensations?
A4: Navigating Potential Side Reactions
While the Knoevenagel condensation is generally a robust reaction, certain side reactions can occur, particularly with highly reactive starting materials or under forcing conditions.
Common Side Reactions:
-
Michael Addition: The Knoevenagel product is an α,β-unsaturated system and can act as a Michael acceptor. A second molecule of the active methylene compound can add to the product, leading to a bis-adduct.[6] This is more likely with highly activated methylene compounds like malononitrile.
-
Mitigation: Use a 1:1 stoichiometry of the pyrazole aldehyde and the active methylene compound. Adding the active methylene compound slowly to the reaction mixture can also help minimize this side reaction.
-
-
Self-Condensation of the Aldehyde: While less common with aldehydes that lack α-hydrogens, some pyrazole aldehydes might have reactive sites on the ring that could lead to undesired oligomerization under strongly basic conditions.
-
Mitigation: Use a weak base as the catalyst.[1]
-
-
Tandem Knoevenagel-Michael Reaction: In some cases, particularly with pyrazolin-5-ones as the active methylene component, a tandem Knoevenagel-Michael reaction can occur to form bis(pyrazolyl)methanes.[8][9] While this can be a desired outcome for certain synthetic targets, it is a side reaction if the simple Knoevenagel product is the goal.[8][9]
Q5: What is the recommended experimental protocol for a Knoevenagel condensation with a pyrazole aldehyde?
A5: A Generalized, Robust Protocol
This protocol provides a solid starting point for the Knoevenagel condensation of a pyrazole aldehyde with an active methylene compound. Optimization will likely be necessary based on the specific substrates used.
Step-by-Step Methodology:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole aldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, toluene, or a water/ethanol mixture) to achieve a concentration of 0.1-0.5 M. Add the selected catalyst (e.g., ammonium carbonate (20 mol%), piperidine (10-20 mol%), or boric acid (10 mol%)).[3][6]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (room temperature to reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Example: Condensation with Malononitrile using Ammonium Carbonate[3]
-
Reactants: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 eq), malononitrile (1.1 eq).
-
Catalyst: Ammonium carbonate (20 mol%).
-
Solvent: Water:Ethanol (1:1).
-
Conditions: Reflux temperature or sonication at ambient temperature.
-
Outcome: This method is reported to be green and expeditious for the Knoevenagel condensation of pyrazole aldehydes.[3]
References
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]
-
Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. ResearchGate. [Link]
-
Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health. [Link]
-
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Analysis of 5-Phenyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands as a privileged structure, underpinning a multitude of bioactive molecules and functional materials. The precise characterization of substituted pyrazoles is paramount for understanding their structure-activity relationships and ensuring the integrity of novel compounds. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of these molecules.
This guide offers an in-depth technical comparison of the 13C NMR analysis of 5-Phenyl-1H-pyrazole-3-carbaldehyde, a key building block in synthetic chemistry. We will explore the nuances of its spectral interpretation, the critical issue of tautomerism, and how 13C NMR, in conjunction with other analytical methods, provides a definitive structural elucidation. This document is designed to move beyond a simple recitation of data, providing instead a logical framework for experimental design and data interpretation, grounded in established scientific principles.
The Structural Enigma: Tautomerism in Phenyl-Substituted Pyrazole Carbaldehydes
A crucial consideration in the analysis of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism. For 5-Phenyl-1H-pyrazole-3-carbaldehyde, this manifests as an equilibrium between the 5-phenyl and 3-phenyl tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[1][2] Distinguishing between these two isomers is a classic challenge where 13C NMR spectroscopy proves invaluable.
The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly sensitive to the position of the substituents. In N-unsubstituted pyrazoles, rapid proton exchange between the two nitrogen atoms can lead to broadened signals for C3 and C5, representing an average of the two tautomeric forms.[1] To resolve this, techniques such as low-temperature NMR or the use of aprotic solvents can be employed to slow down the exchange rate and observe distinct signals for each tautomer.
Tautomeric equilibrium of 5-Phenyl-1H-pyrazole-3-carbaldehyde and its NMR manifestation.
Predicted 13C NMR Chemical Shifts and Rationale
Below is a table of predicted 13C NMR chemical shifts for the major tautomer, 5-Phenyl-1H-pyrazole-3-carbaldehyde, in a common NMR solvent like DMSO-d6. The rationale for each assignment is provided, drawing comparisons with known pyrazole derivatives.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 185-190 | The aldehyde carbonyl carbon is characteristically found in this downfield region. |
| C3 | 145-150 | Attached to the electron-withdrawing aldehyde group, this carbon is deshielded. |
| C4 | 110-115 | This carbon is typically the most shielded in the pyrazole ring. |
| C5 | 150-155 | Attached to the phenyl group, this carbon is significantly deshielded. The chemical shift will be sensitive to the tautomeric form. |
| C-ipso (Phenyl) | 130-135 | The carbon of the phenyl ring directly attached to the pyrazole ring. |
| C-ortho (Phenyl) | 125-130 | |
| C-meta (Phenyl) | 128-133 | |
| C-para (Phenyl) | 127-132 |
Differentiation from the 3-Phenyl Tautomer:
The key to distinguishing the 5-phenyl from the 3-phenyl tautomer lies in the chemical shifts of C3 and C5. In the 3-phenyl tautomer, the phenyl group would be at C3 and the aldehyde at C5. Consequently, the chemical shift of C3 would be in the range of 150-155 ppm, while C5 would be around 145-150 ppm. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning these carbons by correlating them with the pyrazole ring proton.
Comparative Analysis with Alternative Techniques
While 13C NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more robust and self-validating characterization.
| Analytical Technique | Information Provided | Comparison with 13C NMR |
| 1H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. The chemical shift of the pyrazole C4-H and the aldehyde proton are characteristic. | Complementary to 13C NMR. 1H-13C correlation experiments (HSQC, HMBC) are essential for definitive assignments of the carbon signals. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern, which can help confirm the elemental composition. | Confirms the molecular formula but does not provide detailed structural information about the carbon skeleton in the way 13C NMR does. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule, such as the C=O stretch of the aldehyde (around 1670-1690 cm⁻¹) and N-H stretching vibrations. | Provides information on functional groups but lacks the detailed structural resolution of 13C NMR. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, which is useful for conjugated systems like pyrazoles. | Can indicate the presence of the chromophoric system but does not provide specific carbon connectivity information. |
| X-ray Crystallography | Provides the definitive solid-state structure of the molecule, including bond lengths and angles, and unambiguously determines the tautomeric form present in the crystal.[4] | The "gold standard" for structural determination, but it requires a suitable single crystal and provides information on the solid-state structure, which may differ from the solution-state structure observed by NMR. |
Experimental Protocols
I. Sample Preparation for 13C NMR Spectroscopy
-
Objective: To prepare a solution of 5-Phenyl-1H-pyrazole-3-carbaldehyde suitable for high-resolution 13C NMR analysis.
-
Materials:
-
5-Phenyl-1H-pyrazole-3-carbaldehyde (10-50 mg)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3), 0.6-0.7 mL
-
5 mm NMR tube
-
Pipette and vial
-
-
Procedure:
-
Weigh 10-50 mg of the compound into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
Workflow for 13C NMR sample preparation.
II. 13C NMR Data Acquisition
-
Objective: To acquire a high-quality, proton-decoupled 13C NMR spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees to allow for faster repetition rates.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5x the longest T1) is necessary.
-
Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.
-
Spectral Width (SW): Approximately 200-250 ppm, centered around 100 ppm.
-
Temperature: 298 K (25 °C). Low-temperature experiments may be required to resolve tautomers.
-
Conclusion
The 13C NMR analysis of 5-Phenyl-1H-pyrazole-3-carbaldehyde is a powerful method for its structural confirmation and for probing the subtleties of its tautomeric behavior. While direct experimental data for this specific molecule is not widely published, a comprehensive understanding can be achieved by leveraging data from analogous structures, employing computational prediction tools, and utilizing a suite of complementary analytical techniques. The protocols and comparative data presented in this guide provide a robust framework for researchers to confidently characterize this important synthetic intermediate and its derivatives, ensuring the scientific rigor required in modern chemical research and development.
References
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). The 13C NMR spectra of pyrazoles. Organic Magnetic Resonance, 22(9), 603-607.
- Bagno, A., Rastrelli, F., & Saielli, G. (2006). A computational investigation of the 13C NMR spectra of azoles. Magnetic Resonance in Chemistry, 44(9), 866-873.
- Elguero, J., Claramunt, R. M., & Marzin, C. (1976). The Tautomerism of Heterocycles: Aromatic Tautomerism of Pyrazoles and Indazoles. In Advances in Heterocyclic Chemistry (Vol. 20, pp. 1-74). Academic Press.
- Begtrup, M., & Larsen, L. P. (1990). A 13C and 15N NMR study of the tautomerism of 3(5)-substituted pyrazoles. Acta Chemica Scandinavica, 44, 1050-1057.
- Potts, K. T. (1964). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
- Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. Five-Membered Rings with Two or More Heteroatoms. In Advances in Heterocyclic Chemistry (Vol. 2, pp. 1-26). Academic Press.
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2011). Pyrazoles as Drugs: A Patent Review (2005-2010).
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Faria, J. V., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]
- Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1591-1596.
- Al-Soud, Y. A., et al. (2022). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1250, 131767.
-
SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. [Link]
- Sharma, V., et al. (2022). X-ray crystallographic comparison of pyrazole subsidiaries. Crystallography Reports, 67(5), 789-795.
Sources
- 1. mdpi.com [mdpi.com]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular do… [ouci.dntb.gov.ua]
A Comparative Guide to the Biological Efficacy of Schiff Bases Derived from Pyrazole Aldehydes
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a cornerstone scaffold, integral to numerous commercial drugs due to its wide spectrum of biological activities.[1][2] When this privileged heterocycle is functionalized with an aldehyde and subsequently condensed with primary amines, it gives rise to a versatile class of compounds known as Schiff bases. These pyrazole-based Schiff bases have garnered significant attention for their intriguing therapeutic potential, demonstrating enhanced and often synergistic bio-efficacy.[3]
This guide offers a comprehensive comparison of the biological performance of various Schiff bases derived from pyrazole aldehydes. We will delve into their antimicrobial, anticancer, and antioxidant properties, supported by experimental data, and elucidate the structure-activity relationships that govern their potency. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on this promising class of molecules.
The Synthetic Versatility and Rationale
The synthesis of pyrazole-based Schiff bases is typically a straightforward and efficient process, adding to their appeal as therapeutic candidates. The general workflow involves two primary stages: the formylation of a pyrazole ring to create the pyrazole aldehyde, often via the Vilsmeier-Haack reaction, followed by a condensation reaction with a selected primary amine.[1][4] This modularity allows for the systematic introduction of diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological activity.
The rationale behind this molecular design is rooted in the synergistic combination of two bioactive pharmacophores. The pyrazole ring itself is associated with a broad range of activities, while the azomethine group (-C=N-) of the Schiff base is crucial for its biological action, often acting as a key binding site for interactions with cellular targets.[3][5]
Caption: General workflow for the synthesis of pyrazole-based Schiff bases.
Comparative Anticancer Activity
Schiff bases derived from pyrazole aldehydes have emerged as potent anticancer agents, often exhibiting greater cytotoxicity against cancer cell lines than established drugs like Cisplatin.[2][6] Their efficacy is frequently enhanced upon chelation with metal ions, particularly copper(II).[2]
The primary mechanism of action involves the induction of apoptosis. Studies have shown that potent derivatives can upregulate the expression of pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2.[7] This targeted disruption of cancer cell survival pathways makes them highly valuable candidates for further development.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Pyrazole Schiff Bases Against Various Cancer Cell Lines
| Compound/Complex | A549 (Lung) | Caco-2 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | Reference Drug (IC₅₀ µM) |
| Schiff Base 5d | 48.61 ± 0.14 | - | - | - | Doxorubicin (54.94)[8] |
| Schiff Base 5e | 47.74 ± 0.20 | 40.99 ± 0.20 | - | - | Doxorubicin (54.94)[8] |
| Schiff Base 7a | 49.40 ± 0.18 | 42.42 ± 0.18 | - | - | Doxorubicin (54.94)[8] |
| Copper Complex 4b | 7.40 ± 0.3 | - | - | - | Cisplatin (>10)[2] |
| Copper Complex 38 | - | - | - | 1.47-4.12 | Cisplatin (>6.28)[6] |
Data represents the concentration required to inhibit 50% of cell growth.
The anticancer potency is significantly influenced by the nature and position of substituents on the pyrazole and the associated aryl rings.
-
Aryl Substituents: Substitution at the 4-position of an aryl ring linked to the pyrazole moiety has been shown to significantly increase anticancer activity.[1][2]
-
Halogen Effects: A study on copper(II) complexes revealed a specific trend for anticancer potential based on the substituent at the third position of the pyrazole nucleus: F < Br < Me < Cl.[1][2] This indicates that electronegativity and size of the substituent play a crucial role in the interaction with the biological target.
-
Metal Complexation: The chelation of pyrazole Schiff bases with metal ions, especially copper(II), consistently leads to enhanced anticancer efficacy.[2] This is often attributed to the metal complex's ability to facilitate redox cycling, generate reactive oxygen species (ROS), and intercalate with DNA, ultimately triggering cell death.[2]
Caption: Apoptotic pathway induced by pyrazole Schiff bases in cancer cells.
Comparative Antimicrobial Efficacy
Pyrazole-based Schiff bases exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][10] Their mechanism is often linked to the inhibition of essential enzymes or disruption of cell wall synthesis. The azomethine nitrogen is believed to form hydrogen bonds with active centers of cellular constituents, leading to interference with normal cell processes.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyrazole Schiff Bases
| Compound | E. coli (Gram -) | B. subtilis (Gram +) | S. aureus (Gram +) | C. albicans (Fungus) | Reference Drug (MIC µg/mL) |
| Compound 5c | 64 | 64 | - | - | Ciprofloxacin (<64)[9] |
| Compound 6c | 64 | 64 | - | - | Ciprofloxacin (<64)[9] |
| Copper Complex 4e | 70 | 20 | - | >100 | -[2] |
| Schiff Base Ligands | Generally more active than their copper complexes (except 4e)[2] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth.
-
Lipophilicity: Increased lipophilicity of the Schiff base derivatives often correlates with enhanced antimicrobial activity, as it facilitates their passage through the lipid-rich microbial cell membranes.
-
Substituent Effects: The presence of electron-withdrawing or electron-donating groups can modulate the electron density of the azomethine group, thereby influencing the compound's ability to bind to microbial targets. For instance, compounds 5c and 6c, which contain chloro and nitro substitutions, showed potent activity.[9]
-
Metal Complexation: Interestingly, for antibacterial activity, the Schiff base ligands themselves were often found to be more active than their corresponding copper(II) complexes, with some exceptions.[2] This contrasts with the trend observed for anticancer activity and suggests a different mechanism of action or target interaction.
Comparative Antioxidant Potential
Oxidative stress from free radicals is implicated in numerous diseases. Pyrazole Schiff bases have demonstrated significant antioxidant properties, acting as effective scavengers of these damaging radicals.[3] Their activity is typically evaluated using assays like DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
Table 3: Comparative Antioxidant and Radical Scavenging Activity
| Compound | DPPH Scavenging (IC₅₀ µM) | ABTS Radical Inhibition (%) | Total Antioxidant Capacity (mg Gallic acid/g) |
| Schiff Base 5d | 23.98 ± 0.01 | 78.18 ± 0.05 | High[7][8] |
| Schiff Base 5f | 22.83 ± 0.01 | 76.74 ± 0.05 | High[7][8] |
| Schiff Base 7a | 24.94 ± 0.01 | 75.59 ± 0.05 | High[7][8] |
| Schiff Base 7f | 21.37 ± 0.01 | 78.05 ± 0.05 | High[7][8] |
| Schiff Base 5b | 42.45 ± 0.02 (Lower Activity) | 22.03 ± 0.01 (Lower Activity) | 15.26 ± 0.06 (Low)[7][8] |
Lower IC₅₀ values indicate higher scavenging activity.
The antioxidant capacity is closely linked to the presence of moieties that can readily donate a hydrogen atom or an electron to stabilize a free radical. Phenolic hydroxyl (-OH) groups are particularly effective. Schiff bases that incorporate phenolic rings or other electron-rich systems tend to exhibit superior antioxidant and scavenging activities.[7][8]
Experimental Protocols: A Self-Validating System
The trustworthiness of the comparative data hinges on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays discussed.
Protocol 1: General Synthesis of Pyrazole-based Schiff Base
Causality: This two-step process first creates the essential aldehyde functional group on the pyrazole ring, which is the key electrophile for the subsequent condensation. The reflux in ethanol provides the necessary thermal energy for the nucleophilic attack by the amine and subsequent dehydration to form the stable imine bond.
-
Synthesis of Pyrazole-4-carbaldehyde: a. Prepare the Vilsmeier-Haack reagent by adding POCl₃ (1.0 eq) dropwise to ice-cold DMF (1.0 eq) while maintaining the temperature between 0-5 °C.[1] b. Dissolve the appropriate acetophenone phenylhydrazone (1.0 eq) in cold DMF.[1] c. Add the Vilsmeier-Haack reagent dropwise to the phenylhydrazone solution. d. Stir the reaction mixture for 4-5 hours at 65-70 °C.[1] e. Pour the mixture into cold water and neutralize with sodium bicarbonate to precipitate the product. f. Filter, wash with water, and dry to obtain the pyrazole-4-carbaldehyde.
-
Synthesis of Schiff Base: a. Dissolve the synthesized pyrazole-4-carbaldehyde (1.0 eq) in ethanol. b. Add an equimolar amount of the desired primary amine (1.0 eq) to the solution.[4] c. Add a few drops of glacial acetic acid as a catalyst. d. Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized to achieve high purity.
Protocol 2: Anticancer Activity Evaluation (MTT Assay)
Causality: This colorimetric assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.[11][12]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Prepare various concentrations of the pyrazole Schiff base compounds in the culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a negative control (medium only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 3: Antimicrobial Susceptibility (Broth Microdilution Method)
Causality: This method determines the Minimum Inhibitory Concentration (MIC) by challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent. The lowest concentration that prevents visible growth is the MIC, providing a quantitative measure of the agent's potency.[2]
-
Preparation: Prepare a series of twofold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard). Dilute this suspension and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[2]
Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)
Causality: The DPPH radical has a deep violet color due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the stable, yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.[13]
-
Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare various concentrations of the test compounds in methanol.[14]
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each compound concentration. Mix well.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of each solution at 517 nm against a methanol blank. A control is prepared using 1 mL of DPPH solution and 1 mL of methanol.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the scavenging percentage against the compound concentration.
Conclusion
Schiff bases derived from pyrazole aldehydes represent a highly promising and synthetically accessible class of compounds with a remarkable breadth of biological activities. The comparative data clearly indicates their potential as potent anticancer, antimicrobial, and antioxidant agents. Key takeaways for drug development professionals include:
-
Potency: Many derivatives exhibit efficacy comparable or superior to standard clinical drugs, particularly in cancer cell lines.
-
Tunability: The structure is highly tunable, allowing for systematic optimization of activity through substituent modification, as demonstrated by the clear structure-activity relationships.
-
Metal Chelation: Complexation with metal ions, especially copper(II), is a powerful strategy for enhancing anticancer activity, though it may not always be beneficial for antimicrobial applications.
Future research should focus on optimizing the therapeutic index of these compounds, exploring their in vivo efficacy and safety profiles, and further elucidating their precise molecular targets and mechanisms of action. The versatility and potent bioactivity of this scaffold ensure it will remain a fertile ground for the discovery of new therapeutic agents.
References
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025). RSC Publishing.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
- Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. (n.d.). Oriental Journal of Chemistry.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). PubMed Central.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). PubMed Central.
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). PubMed.
- In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023). PMC - NIH.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (n.d.). RSC Publishing.
-
a short review of biological and non-biological applications of pyrazole based-schiff bases. (2025). AM Research Review. [Link]
-
Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group. (2014). Asian Journal of Chemistry. [Link]
- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
- Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an upd
- Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies. (2025). RSC Publishing.
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Journal of Chemistry and Applied Chemical Engineering.
- Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020). PMC - PubMed Central.
- Anticancer Activity of Morpholine Schiff Base Complexes. (n.d.). AIP Publishing.
- Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. (2023). MDPI.
-
Overview of Biological Activities and Synthesis of Schiff Base. (n.d.). IJFMR. [Link]
Sources
- 1. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schiff bases targeting an Sw-480 colorectal cell line: synthesis, characterization, ds-DNA binding and anticancer studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06962E [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties [mdpi.com]
assessing the purity of 5-Phenyl-1H-pyrazole-3-carbaldehyde by HPLC
An Objective Guide to Method Selection for Purity Assessment of 5-Phenyl-1H-pyrazole-3-carbaldehyde
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 5-Phenyl-1H-pyrazole-3-carbaldehyde, a versatile heterocyclic building block, is no exception. Its purity directly impacts the synthetic pathways it enables. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, moving beyond a simple recitation of parameters to explain the scientific rationale behind methodological choices.
The Analyte: Understanding 5-Phenyl-1H-pyrazole-3-carbaldehyde
Before developing a method, we must understand the analyte. 5-Phenyl-1H-pyrazole-3-carbaldehyde possesses a moderately polar pyrazole core, a non-polar phenyl group, and a polar aldehyde functional group. This structure contains conjugated systems of double bonds, making it an excellent chromophore for UV-Vis detection. A related compound, 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, shows strong UV absorption bands around 220, 245, and 277 nm, suggesting that our target compound will be readily detectable in the mid-UV range.[1][2] Given its structure, the primary analytical challenge lies in separating the main compound from structurally similar impurities, such as starting materials, regioisomers, or degradation products, which may have very close polarities.[3]
Primary Method: Gradient Reversed-Phase HPLC (RP-HPLC)
For its versatility and high resolving power, reversed-phase HPLC is the quintessential tool for this application. A gradient elution method is proposed here as the primary approach due to its superior ability to resolve complex mixtures containing compounds of varying polarities.
Causality of Experimental Design
-
Stationary Phase: C18 (Octadecylsilane): The choice of a C18 column is foundational. The non-polar phenyl ring and the pyrazole structure will exhibit hydrophobic interactions with the C18 alkyl chains, providing the necessary retention for separation.[3] A high-purity, end-capped silica-based C18 column is recommended to minimize peak tailing from secondary interactions between the basic nitrogen atoms of the pyrazole ring and acidic silanol groups on the silica surface.
-
Mobile Phase: Acetonitrile and Water with Formic Acid: A binary mobile phase of water (polar) and acetonitrile (less polar, organic modifier) is standard for RP-HPLC. Acetonitrile is chosen for its low viscosity and UV transparency. The inclusion of 0.1% formic acid serves a critical purpose: it acidifies the mobile phase, suppressing the ionization of residual silanol groups on the stationary phase and ensuring that the pyrazole nitrogens are protonated, leading to sharper, more symmetrical peaks.[3]
-
Detection: UV Absorbance at 254 nm: As an aromatic aldehyde, the analyte is expected to have strong absorbance at 254 nm, a common wavelength available on most HPLC UV detectors, providing excellent sensitivity. A photodiode array (PDA) detector would be even more advantageous, allowing for peak purity analysis and identification of co-eluting impurities.
-
Elution Mode: Gradient: A gradient elution, where the proportion of organic modifier (acetonitrile) is increased over time, is crucial. Potential impurities may range from more polar starting materials to less polar, dimeric by-products. An isocratic method (constant mobile phase composition) might either fail to elute highly retained impurities in a reasonable time or provide poor resolution for early-eluting compounds. A gradient ensures all components are eluted with good peak shape and resolution across a wide polarity range.
Detailed Experimental Protocol: Method 1 (Gradient RP-HPLC)
-
System Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Standard/Sample Preparation:
-
Prepare a stock solution of 5-Phenyl-1H-pyrazole-3-carbaldehyde at 1.0 mg/mL in a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Prepare a working standard/sample at 0.1 mg/mL by diluting the stock solution with the diluent.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-15 min: 40% B to 90% B (linear ramp).
-
15-18 min: Hold at 90% B.
-
18.1-22 min: Return to 40% B and equilibrate.
-
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Phenyl-1H-pyrazole-3-carbaldehyde
For Immediate Reference: Key Disposal Directives
This document provides a detailed protocol for the safe and compliant disposal of 5-Phenyl-1H-pyrazole-3-carbaldehyde (CAS No. 57204-65-6). As a senior application scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are based on available safety data and established best practices for hazardous waste management.
Hazard Profile and a "Worst-Case" Approach to Safety
Known Hazards of 5-Phenyl-1H-pyrazole-3-carbaldehyde: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This profile indicates that the compound is a hazardous substance requiring careful handling and disposal to prevent harm to personnel and the environment.
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is to create a barrier against the specific hazards identified.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that could cause serious eye irritation (H319). A face shield offers broader protection for the entire face. |
| Hand Protection | Nitrile gloves (ensure they are inspected before use). | To prevent skin contact that can lead to irritation (H315). |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | To mitigate the risk of respiratory tract irritation (H335) from inhaling dust or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Phenyl-1H-pyrazole-3-carbaldehyde is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management.
-
Solid Waste:
-
Collect unused or contaminated solid 5-Phenyl-1H-pyrazole-3-carbaldehyde in a dedicated, clearly labeled, and chemically compatible waste container.
-
The container must be sealable to prevent the release of dust or vapors.
-
The label should clearly state the chemical name, "5-Phenyl-1H-pyrazole-3-carbaldehyde," and display the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).[3]
-
-
Liquid Waste (Solutions):
-
If the compound is in solution, collect it in a labeled, leak-proof container designated for hazardous liquid waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with 5-Phenyl-1H-pyrazole-3-carbaldehyde must also be disposed of as hazardous waste in the designated solid waste container.
-
Step 2: Empty Container Decontamination
Empty containers that once held 5-Phenyl-1H-pyrazole-3-carbaldehyde must be decontaminated before being discarded.
-
Triple-Rinse Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble).
-
Each rinse should use a volume of solvent equivalent to about 10% of the container's capacity.
-
-
Rinsate Collection:
-
The solvent used for rinsing (rinsate) is now considered hazardous waste.
-
Collect all rinsate in the designated hazardous liquid waste container.
-
-
Final Container Disposal:
-
After triple-rinsing, deface or remove the original label from the container.
-
The decontaminated container can now be disposed of in the regular trash or recycling, in accordance with your institution's policies.
-
Step 3: Storage Pending Disposal
Proper storage of the collected waste is crucial to maintain a safe laboratory environment.
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA).
-
This area should be away from incompatible materials, particularly strong oxidizing agents.[4]
-
Ensure the storage area is cool, dry, and well-ventilated.
Step 4: Professional Disposal
The final disposal of 5-Phenyl-1H-pyrazole-3-carbaldehyde must be handled by a licensed professional waste disposal company.
-
High-Temperature Incineration: For many aromatic and nitrogen-containing organic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred and most environmentally sound disposal method. This process ensures the complete destruction of the compound.
-
Documentation: Maintain accurate records of the disposed chemical, including its name, quantity, and the date of disposal, as required by your institution and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 5-Phenyl-1H-pyrazole-3-carbaldehyde.
Caption: Disposal workflow for 5-Phenyl-1H-pyrazole-3-carbaldehyde.
Regulatory Compliance
Adherence to local, state, and federal regulations is mandatory. In the United States, the primary regulatory bodies governing hazardous waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Key considerations include:
-
Hazardous Waste Determination: It is the generator's responsibility to determine if a waste is hazardous. Based on the available data, 5-Phenyl-1H-pyrazole-3-carbaldehyde should be managed as hazardous waste.
-
Container Management: Containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.
-
Satellite Accumulation Areas (SAAs): Specific regulations apply to the amount of waste that can be stored and the timeframe for its removal.
Always consult your institution's EHS department for guidance specific to your location and facilities to ensure full compliance.
References
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde MSDS. Chemsrc. Retrieved January 26, 2026, from [Link]
-
5-Phenyl-1H-pyrrole-3-carboxaldehyde. PubChem. Retrieved January 26, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved January 26, 2026, from [Link]
-
Aldex® - Aldehyde Disposal Made Easy. Aldex. Retrieved January 26, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
